1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde
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Overview
Description
1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde typically involves the formation of the thiazole ring followed by the attachment of the cyclopentane-1-carbaldehyde moiety. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The cyclopentane-1-carbaldehyde group can then be introduced through various organic reactions, such as aldol condensation or Grignard reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-methanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1,3-Thiazol-4-ylmethyl)cyclohexane-1-carbaldehyde
- 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carboxylic acid
- 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-methanol
Uniqueness: 1-(1,3-Thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde is unique due to its specific combination of the thiazole ring and the cyclopentane-1-carbaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c12-7-10(3-1-2-4-10)5-9-6-13-8-11-9/h6-8H,1-5H2 |
InChI Key |
XTSFNFNXBOXDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CSC=N2)C=O |
Origin of Product |
United States |
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